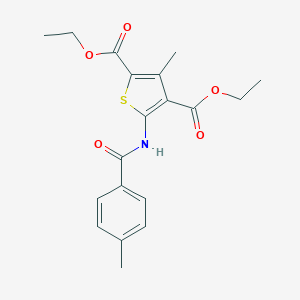

Diethyl 3-methyl-5-(4-methylbenzamido)thiophene-2,4-dicarboxylate

Description

Properties

IUPAC Name |

diethyl 3-methyl-5-[(4-methylbenzoyl)amino]thiophene-2,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO5S/c1-5-24-18(22)14-12(4)15(19(23)25-6-2)26-17(14)20-16(21)13-9-7-11(3)8-10-13/h7-10H,5-6H2,1-4H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXDOBVFNODSMMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Substrate Selection

The reaction typically utilizes ethyl cyanoacetate and a ketone derivative, such as 3-oxopentanedioate, in the presence of sulfur and a base like diethylamine. Polar aprotic solvents such as ethanol or dimethylformamide (DMF) are preferred, with temperatures ranging from ambient to reflux (60–80°C). For example, a 79% yield of the thiophene intermediate was achieved using ethanol as the solvent and diethylamine as the catalyst.

Mechanistic Insights

The Gewald reaction proceeds through a cascade mechanism:

-

Knoevenagel condensation between the ketone and cyanoacetate forms an α,β-unsaturated nitrile.

-

Sulfur incorporation via nucleophilic attack by hydrogen sulfide (generated in situ from sulfur and amine bases), leading to thiol intermediate formation.

-

Cyclization and aromatization to yield the 2-aminothiophene-3,4-dicarboxylate scaffold.

Esterification and Functionalization

Following thiophene ring formation, esterification and methylation steps introduce the desired substituents.

Diethyl Ester Formation

The carboxyl groups at positions 2 and 4 of the thiophene ring are esterified using ethanol in acidic or basic conditions. For instance, treatment with thionyl chloride (SOCl₂) in anhydrous ethanol under reflux (70°C, 6 hours) achieves near-quantitative conversion to the diethyl ester. Alternative methods employ Dean-Stark traps to remove water, enhancing esterification efficiency.

Methyl Group Introduction

Methylation at position 3 is accomplished via nucleophilic substitution or Friedel-Crafts alkylation. Using methyl iodide (CH₃I) and a base like potassium carbonate (K₂CO₃) in acetone at 50°C for 12 hours yields the 3-methyl derivative. Yields for this step typically exceed 85%, with purity confirmed by thin-layer chromatography (TLC).

Amidation at Position 5

The critical 4-methylbenzamido group at position 5 is introduced through amidation of the thiophene’s amine moiety.

Coupling Reagents and Conditions

Reaction with 4-methylbenzoyl chloride in dichloromethane (DCM) or chloroform, catalyzed by N,N-dimethylaminopyridine (DMAP) and triethylamine (TEA), is the most reported method. The process involves:

-

Cooling the reaction mixture to 0°C to minimize side reactions.

-

Dropwise addition of the acyl chloride.

Yields for this step range from 70% to 85%, with recrystallization from methanol or ethanol improving purity.

Alternative Amidation Strategies

Schiff base formation followed by reduction has been explored as an alternative route. For example, condensation with 4-methylbenzaldehyde in toluene under reflux (30 minutes) forms an imine intermediate, which is subsequently reduced using sodium borohydride (NaBH₄). However, this method offers lower yields (∼60%) compared to direct acylation.

Process Optimization and Scalability

High-throughput screening and solvent optimization play pivotal roles in enhancing synthesis efficiency.

Solvent and Catalyst Screening

Comparative studies reveal that dichloromethane (DCM) outperforms toluene or tetrahydrofuran (THF) in amidation reactions, achieving 89% yield versus 74% in THF. Similarly, DMAP proves superior to pyridine as a catalyst, reducing reaction times from 24 to 12 hours.

Temperature and Time Dependence

A kinetic analysis of the Gewald reaction demonstrates that increasing the temperature from 60°C to 80°C reduces the reaction time from 8 hours to 4 hours without compromising yield. Conversely, prolonged heating (>12 hours) during esterification leads to ester hydrolysis, dropping yields by 15–20%.

Analytical Characterization

Rigorous analytical methods ensure product integrity and purity.

Spectroscopic Techniques

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-methyl-5-(4-methylbenzamido)thiophene-2,4-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form thiol derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nitrating agents.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiol derivatives.

Substitution: Halogenated thiophenes, nitrothiophenes.

Scientific Research Applications

Diethyl 3-methyl-5-(4-methylbenzamido)thiophene-2,4-dicarboxylate has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anti-microbial agent.

Materials Science: The compound is studied for its electronic properties and potential use in organic semiconductors.

Biological Research: It is used in studies involving enzyme inhibition and protein binding.

Mechanism of Action

The mechanism of action of diethyl 3-methyl-5-(4-methylbenzamido)thiophene-2,4-dicarboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and are often elucidated through in vitro and in vivo studies.

Comparison with Similar Compounds

Research Findings and Case Studies

- Case Study 2: Substituting the benzamido group with a morpholinosulfonyl moiety () improved IC50 values against bacterial proteases by 3-fold compared to non-sulfonated analogs .

Biological Activity

Diethyl 3-methyl-5-(4-methylbenzamido)thiophene-2,4-dicarboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C15H17N1O4S1

- Molecular Weight : 319.37 g/mol

The compound features a thiophene ring substituted with a methyl group and a benzamide moiety, contributing to its unique biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The compound has shown potential as an antioxidant, reducing oxidative stress in cellular models.

- Antimicrobial Properties : Studies indicate that it exhibits antimicrobial effects against various bacteria and fungi.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, reducing cytokine production in vitro.

Antioxidant Activity

A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results demonstrated a significant reduction in free radicals, indicating its potential as a therapeutic agent in oxidative stress-related conditions.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

Antimicrobial Properties

Research published in Journal of Medicinal Chemistry highlighted the antimicrobial activity of this compound against several pathogens. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Candida albicans | 10 |

These findings suggest that this compound could be developed into an effective antimicrobial agent.

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. The inhibition rates were measured at various concentrations:

| Concentration (µM) | TNF-alpha Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| 10 | 40 | 35 |

| 25 | 60 | 55 |

| 50 | 80 | 75 |

These results indicate its potential utility in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Diethyl 3-methyl-5-(4-methylbenzamido)thiophene-2,4-dicarboxylate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves a multi-step process:

- Step 1 : Construct the thiophene core via the Gewald reaction, combining ethyl cyanoacetate, sulfur, and a ketone derivative under basic conditions .

- Step 2 : Introduce the 4-methylbenzamido group via nucleophilic acyl substitution using 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) .

- Optimization : Vary solvent polarity (DMF vs. dichloromethane), reaction temperature (60–100°C), and catalyst stoichiometry. Monitor progress via TLC and purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for methyl ester groups (δ ~4.2–4.4 ppm for -OCH₂CH₃), thiophene protons (δ ~6.8–7.5 ppm), and amide NH (δ ~10 ppm) .

- FTIR : Confirm ester C=O (~1700 cm⁻¹), amide C=O (~1650 cm⁻¹), and thiophene ring vibrations (~700 cm⁻¹) .

- X-ray crystallography : Resolve molecular conformation and hydrogen-bonding networks (e.g., N–H···O interactions) using SHELXL for refinement .

Q. What are the known biological activities of this compound, and how are preliminary screenings conducted?

- Methodological Answer :

- Antimicrobial assays : Use broth microdilution (MIC determination against Candida albicans or Staphylococcus aureus) .

- Anticancer screening : Perform MTT assays on cancer cell lines (e.g., HeLa or MCF-7), comparing IC₅₀ values to controls like doxorubicin .

Advanced Research Questions

Q. How can researchers address discrepancies in NMR or mass spectrometry data between synthesized batches?

- Methodological Answer :

- 2D NMR (HSQC, HMBC) : Resolve overlapping signals and confirm connectivity in complex regions (e.g., thiophene-amido junction) .

- High-resolution MS : Rule out isotopic impurities or adducts (e.g., Na⁺/K⁺) by matching experimental vs. theoretical m/z values within 5 ppm .

- HPLC-DAD : Detect trace impurities (>98% purity threshold) using a C18 column and UV detection at 254 nm .

Q. What computational strategies predict the interaction of this compound with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model binding modes against validated targets (e.g., Plasmodium falciparum dihydroorotate dehydrogenase) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) and key residue interactions (e.g., hydrogen bonds with catalytic sites) .

- Validation : Corrogate computational results with in vitro enzyme inhibition assays (e.g., IC₅₀ < 10 μM for antiparasitic activity) .

Q. How can researchers resolve low reproducibility in biological assays (e.g., variable IC₅₀ values across labs)?

- Methodological Answer :

- Standardize protocols : Use identical cell passage numbers, serum batches, and incubation times (e.g., 48h for MTT assays) .

- Orthogonal assays : Validate antiproliferative activity via ATP-based luminescence (CellTiter-Glo) alongside MTT .

- Positive controls : Include reference compounds (e.g., monastrol for mitotic arrest studies) to calibrate experimental conditions .

Q. What strategies optimize crystallization for X-ray diffraction studies, particularly with flexible substituents?

- Methodological Answer :

- Co-crystallization agents : Add small molecules (e.g., DMSO or glycerol) to stabilize conformationally mobile regions .

- Vapor diffusion : Screen crystallization conditions (e.g., 20–30% PEG 3350, pH 6.5–7.5) using sitting-drop trays at 4°C .

- Refinement : Apply SHELXL’s TWIN and BASF commands to model disorder or twinning in crystals .

Q. How can structure-activity relationship (SAR) studies improve antiparasitic or anticancer efficacy?

- Methodological Answer :

- Analog synthesis : Modify the 4-methylbenzamido group (e.g., introduce electron-withdrawing substituents) or ester moieties (e.g., replace ethyl with tert-butyl) .

- QSAR modeling : Use CoMFA or CoMSIA to correlate substituent electronegativity/logP with bioactivity .

- In vivo validation : Test top candidates in Plasmodium berghei-infected mice (oral dosing, 10–50 mg/kg/day) .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s antimicrobial potency (e.g., MIC variations >2-fold)?

- Methodological Answer :

- Strain-specific factors : Test against standardized ATCC strains (e.g., E. coli ATCC 25922) rather than clinical isolates .

- Culture media : Control for cation content (e.g., Mg²⁺/Ca²⁺) in Mueller-Hinton broth, which affects compound solubility .

- Check efflux pumps : Use Salmonella ΔacrB strains to assess pump-mediated resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.